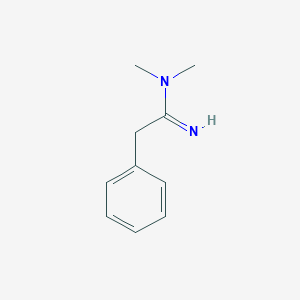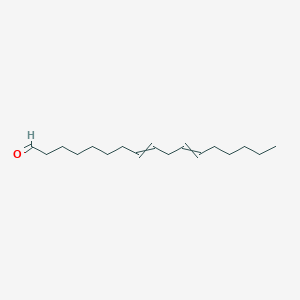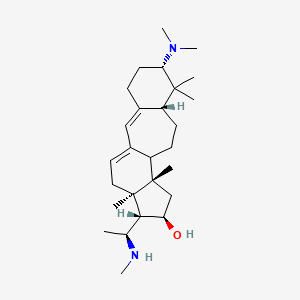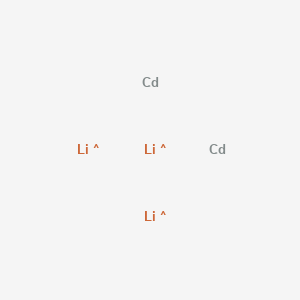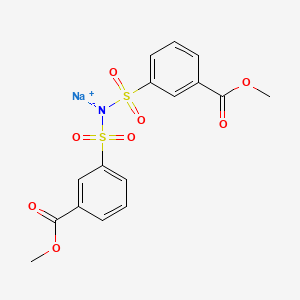
1,3-Benzenediol, 5-(5-bromopentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 5-(5-bromopentyl)- is an organic compound with the molecular formula C11H15BrO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 5-(5-bromopentyl)- typically involves the bromination of 1,3-benzenediol followed by the introduction of a pentyl group. One common method is the reaction of 1,3-benzenediol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 5-(5-bromopentyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl groups on the benzene ring can be oxidized to quinones under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
1,3-Benzenediol, 5-(5-bromopentyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-benzenediol, 5-(5-bromopentyl)- involves its interaction with specific molecular targets. The bromopentyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and DNA. This modification can lead to changes in the biological activity of these molecules, potentially resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediol (Resorcinol): A simpler analog without the bromopentyl group, used in various industrial and pharmaceutical applications.
1,3-Benzenediol, 5-pentyl-: Similar to 1,3-benzenediol, 5-(5-bromopentyl)- but without the bromine atom, used in the synthesis of cannabinoids.
Uniqueness
1,3-Benzenediol, 5-(5-bromopentyl)- is unique due to the presence of the bromopentyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
58545-34-9 |
|---|---|
Formule moléculaire |
C11H15BrO2 |
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
5-(5-bromopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H15BrO2/c12-5-3-1-2-4-9-6-10(13)8-11(14)7-9/h6-8,13-14H,1-5H2 |
Clé InChI |
GMTNLSIDZHTTPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
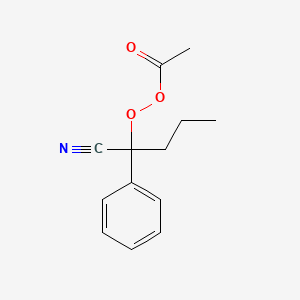
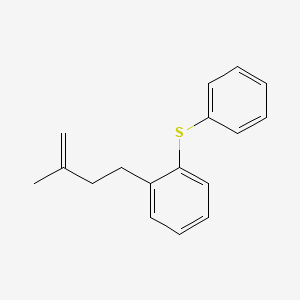

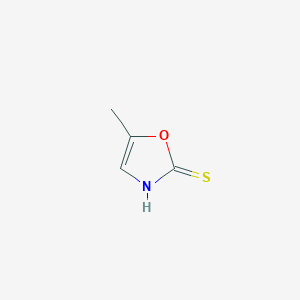
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
